molecular formula C24H23N3O7S B12010222 [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate

[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate

Cat. No.: B12010222
M. Wt: 497.5 g/mol
InChI Key: HIYSDBRJRVXDCM-MFKUBSTISA-N
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Description

[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamido group, a hydrazinylidene moiety, and methoxyphenyl and methoxybenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-methoxyphenyl and 4-methoxybenzoate derivatives, followed by the introduction of the benzenesulfonamido and hydrazinylidene groups through condensation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired products.

Major Products

Major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted phenyl and benzoate compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for developing drugs to treat diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity. It can also be employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonamido group can form strong hydrogen bonds with target proteins, while the hydrazinylidene moiety can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate lies in its complex structure, which allows for diverse chemical reactivity and a wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H23N3O7S

Molecular Weight

497.5 g/mol

IUPAC Name

[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H23N3O7S/c1-32-19-11-9-18(10-12-19)24(29)34-21-13-8-17(14-22(21)33-2)15-25-27-23(28)16-26-35(30,31)20-6-4-3-5-7-20/h3-15,26H,16H2,1-2H3,(H,27,28)/b25-15+

InChI Key

HIYSDBRJRVXDCM-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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